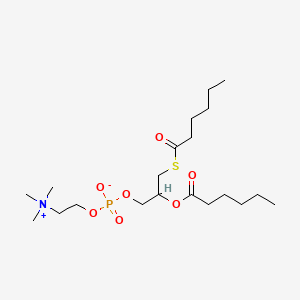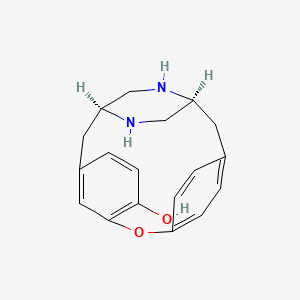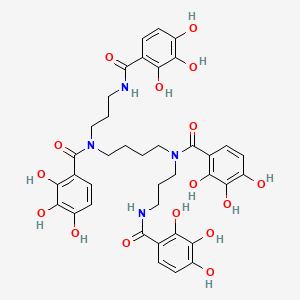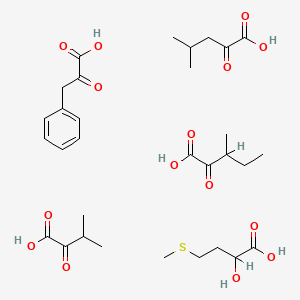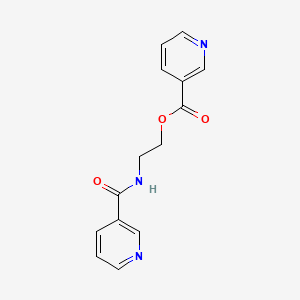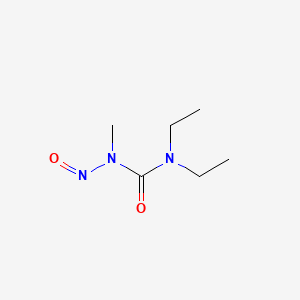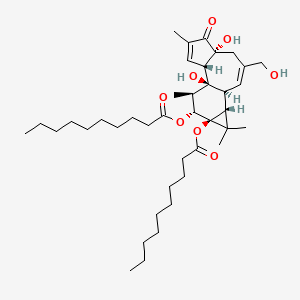
佛波醇-12,13-二癸酸酯
描述
Phorbol-12,13-didecanoate, also known as PDD, is a potent activator of protein kinase C and promotes iNOS expression in cultured hepatocytes . It is more potent than phorbol myristate acetate as an inflammatory agent, but weaker as a tumor-promoting agent . It is also a transient receptor potential vanilloid 4 (TRPV4) agonist, promoting extracellular calcium influx into the cells .
Molecular Structure Analysis
The molecular formula of Phorbol-12,13-didecanoate is C40H64O8 . The structure of Phorbol-12,13-didecanoate is complex, with multiple rings and functional groups .
Chemical Reactions Analysis
Phorbol-12,13-didecanoate is known to be a potent activator of protein kinase C . It also promotes iNOS expression in cultured hepatocytes . It is a transient receptor potential vanilloid 4 (TRPV4) agonist, promoting extracellular calcium influx into the cells .
Physical And Chemical Properties Analysis
The molecular weight of Phorbol-12,13-didecanoate is 672.9 g/mol . Other physical and chemical properties are not explicitly mentioned in the retrieved sources.
科学研究应用
Activation of TRPV4
Phorbol-12,13-didecanoate, also known as 4α-Phorbol 12,13-didecanoate, has been described as a selective agonist for the transient receptor potential vanilloid 4 (TRPV4) channel . This channel is activated by mechanical disturbance of the cell membrane and is implicated in mechanical hyperalgesia .
Investigation of Hyperalgesia
Research has been conducted to investigate nerve growth factor (NGF)-induced hyperalgesia in TRPV4 wild-type and knockout mice, and the increases in intracellular calcium concentration produced by Phorbol-12,13-didecanoate in cultured mouse dorsal root ganglia neurons following exposure to NGF .
Effects on Madin-Darby Canine Kidney (MDCK) Cells
Phorbol-12,13-didecanoate has been used to study its effects on Madin-Darby canine kidney (MDCK) cells .
Effects on Calcium Influx in Mice Fallopian Tubal Cells
This compound has also been used to study its effects on calcium influx in mice fallopian tubal cells .
Effects on Hind Paw Swelling in Mice
Another application of Phorbol-12,13-didecanoate is to study its effects on hind paw swelling in mice .
Investigation of Mechanosensation
Research suggests that TRPV4 contributes to mechanosensation in vivo, but there is little evidence for functional TRPV4 in cultured dorsal root ganglia and trigeminal ganglia neurons . Therefore, it has been concluded that Phorbol-12,13-didecanoate activates these neurons independently of TRPV4 .
安全和危害
属性
IUPAC Name |
[(1S,2S,6R,10S,11R,13S,14R,15R)-13-decanoyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] decanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H64O8/c1-7-9-11-13-15-17-19-21-32(42)47-36-28(4)39(46)30(24-29(26-41)25-38(45)31(39)23-27(3)35(38)44)34-37(5,6)40(34,36)48-33(43)22-20-18-16-14-12-10-8-2/h23-24,28,30-31,34,36,41,45-46H,7-22,25-26H2,1-6H3/t28-,30+,31-,34-,36-,38-,39-,40-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGOSGFYDFDYMCW-MWRBZVGOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)OC1C(C2(C(C=C(CC3(C2C=C(C3=O)C)O)CO)C4C1(C4(C)C)OC(=O)CCCCCCCCC)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC(=O)O[C@@H]1[C@H]([C@]2([C@@H](C=C(C[C@]3([C@H]2C=C(C3=O)C)O)CO)[C@H]4[C@@]1(C4(C)C)OC(=O)CCCCCCCCC)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H64O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50947810 | |
| Record name | 4a,7b-Dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9aH-cyclopropa[3,4]benzo[1,2-e]azulene-9,9a-diyl didecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50947810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
672.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phorbol-12,13-didecanoate | |
CAS RN |
24928-17-4 | |
| Record name | Phorbol 12,13-didecanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24928-17-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phorbol-12,13-didecanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024928174 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4a,7b-Dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9aH-cyclopropa[3,4]benzo[1,2-e]azulene-9,9a-diyl didecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50947810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Phorbol-12,13-didecanoate exert its biological effects?
A1: Phorbol-12,13-didecanoate primarily acts by binding to and activating Protein Kinase C (PKC), a family of enzymes involved in various cellular processes like cell growth, differentiation, and apoptosis. [, , , , , , , , , ] This activation leads to downstream phosphorylation events that ultimately alter gene expression and cellular behavior. [, , , ] You can find more details about the specific signaling pathways affected by PKC activation in the provided research papers. [Link to reference list at the end of the section]
Q2: Does the biological activity of Phorbol-12,13-didecanoate depend on its interaction with PKC?
A2: While PKC activation is a primary mechanism, research suggests Phorbol-12,13-didecanoate might also exert some effects independent of PKC. For instance, it can directly interact with lipid bilayers, potentially influencing membrane properties like viscosity and calcium ion transport. [] Further research is needed to fully elucidate these PKC-independent effects.
Q3: What is the molecular formula and weight of Phorbol-12,13-didecanoate?
A3: The molecular formula of Phorbol-12,13-didecanoate is C36H58O8, and its molecular weight is 622.8 g/mol.
Q4: Is there spectroscopic data available for Phorbol-12,13-didecanoate?
A4: While the provided research papers do not focus on detailed spectroscopic characterization, techniques like NMR and Mass Spectrometry are commonly employed to confirm the structure and purity of Phorbol-12,13-didecanoate.
Q5: Are there specific concerns regarding the stability of Phorbol-12,13-didecanoate in different experimental settings?
A6: Phorbol-12,13-didecanoate can be susceptible to degradation, particularly through enzymatic hydrolysis. [, , ] This degradation is influenced by factors like temperature, pH, and the presence of enzymes like esterases.
Q6: Does Phorbol-12,13-didecanoate exhibit any catalytic properties?
A6: Phorbol-12,13-didecanoate is not known to possess intrinsic catalytic activity. Its biological effects primarily stem from its ability to bind to and modulate the activity of target proteins like PKC.
Q7: How does the structure of Phorbol-12,13-didecanoate relate to its biological activity?
A7: Research has highlighted the importance of specific structural features in Phorbol-12,13-didecanoate for its activity:
- The presence of long-chain fatty acid esters at positions 12 and 13: These are crucial for tumor-promoting activity, with longer chains generally leading to greater potency. []
- The configuration at the C-4 position: The 4β configuration is generally associated with higher activity compared to the 4α configuration. [] This is evident from studies comparing the effects of Phorbol-12,13-didecanoate (4β) with its less active isomer, 4α-Phorbol-12,13-didecanoate. [, , , ]
Q8: What strategies can be employed to enhance the stability of Phorbol-12,13-didecanoate in formulations?
A8: Strategies to improve the stability of Phorbol-12,13-didecanoate formulations could involve:
Q9: Are there specific SHE regulations regarding the handling and disposal of Phorbol-12,13-didecanoate?
A9: As a potentially hazardous substance, Phorbol-12,13-didecanoate should be handled and disposed of following appropriate safety regulations and guidelines. Researchers should consult relevant safety data sheets and institutional policies for safe handling procedures.
Q10: What is known about the pharmacokinetics of Phorbol-12,13-didecanoate?
A10: While the provided research papers do not delve into detailed pharmacokinetic studies, such investigations would typically involve assessing the absorption, distribution, metabolism, and excretion of Phorbol-12,13-didecanoate in animal models.
Q11: What are the common in vitro models used to study the effects of Phorbol-12,13-didecanoate?
A11: The provided research utilizes various cell lines to investigate Phorbol-12,13-didecanoate's effects, including:
- Chinese hamster V79 cells: Employed in metabolic cooperation assays. []
- Human teratocarcinoma cells (PA-1): Used as a human cell-based model for studying inhibitors of metabolic cooperation. []
- Mouse peritoneal macrophages: To study the induction of chemotaxis. []
- Rat liver cells: To investigate the stimulation of prostaglandin synthesis. []
Q12: What is the significance of studying the effects of Phorbol-12,13-didecanoate on sterol metabolism in mouse skin?
A13: Research has shown that Phorbol-12,13-didecanoate can alter sterol metabolism in mouse skin, particularly when administered after a carcinogen like 20-methylcholanthrene. [] These changes in sterol metabolism, specifically the depletion of certain sterols, are thought to be linked to the tumor-promoting activity of Phorbol-12,13-didecanoate. []
Q13: What are the potential toxicological concerns associated with Phorbol-12,13-didecanoate?
A13: Phorbol-12,13-didecanoate is a known tumor promoter. Exposure to this compound should be minimized, and appropriate safety precautions should be taken during handling and disposal.
Q14: Are there known biomarkers for assessing the biological effects of Phorbol-12,13-didecanoate?
A16: While specific biomarkers are not extensively discussed in the provided research, changes in the expression of certain proteins, like ornithine decarboxylase, have been used as indicators of Phorbol-12,13-didecanoate activity in cell culture. [] Further research is needed to identify reliable biomarkers for monitoring the effects of Phorbol-12,13-didecanoate in vivo.
Q15: How is Phorbol-12,13-didecanoate typically quantified in biological samples?
A15: Common analytical techniques for quantifying Phorbol-12,13-didecanoate include:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[4-[4-(3-Ethyl-4-oxo-2-sulfanylidene-1,3-oxazolidin-5-ylidene)but-2-enylidene]quinolin-1-yl]propane-1-sulfonic acid](/img/structure/B1211236.png)
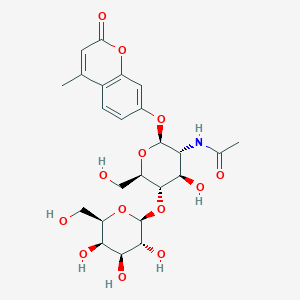
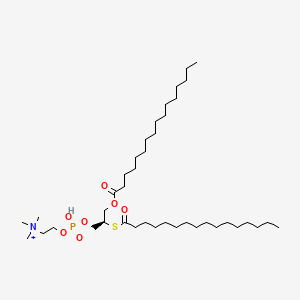
![(2S,3S,4S,5R,6R)-6-[[(13S,16S,17S)-3,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-16-yl]oxy]-N-[4-[(1,4-dioxo-2,3-dihydrophthalazin-6-yl)-ethylamino]butyl]-3,4,5-trihydroxyoxane-2-carboxamide](/img/structure/B1211240.png)
